2-[2-(5-fluoro-2-methoxybenzenesulfonamido)-1-(thiophen-3-yl)ethoxy]ethan-1-ol
Description
Properties
IUPAC Name |
5-fluoro-N-[2-(2-hydroxyethoxy)-2-thiophen-3-ylethyl]-2-methoxybenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18FNO5S2/c1-21-13-3-2-12(16)8-15(13)24(19,20)17-9-14(22-6-5-18)11-4-7-23-10-11/h2-4,7-8,10,14,17-18H,5-6,9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHLSWYFBXRAWTF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)F)S(=O)(=O)NCC(C2=CSC=C2)OCCO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18FNO5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(5-fluoro-2-methoxybenzenesulfonamido)-1-(thiophen-3-yl)ethoxy]ethan-1-ol typically involves multiple steps, starting with the preparation of the key intermediatesThe thiophene moiety can be introduced via a cross-coupling reaction, such as the Suzuki–Miyaura coupling . The final step involves the etherification of the intermediate with ethan-1-ol under basic conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the sulfonation and coupling steps, as well as the development of efficient purification techniques to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
2-[2-(5-fluoro-2-methoxybenzenesulfonamido)-1-(thiophen-3-yl)ethoxy]ethan-1-ol can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The sulfonamide group can be reduced to an amine.
Substitution: The fluorine atom on the aromatic ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted aromatic compounds.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its sulfonamide group makes it a potential candidate for enzyme inhibition studies.
Medicine: It may have potential as a pharmaceutical intermediate for the development of new drugs.
Industry: It can be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-[2-(5-fluoro-2-methoxybenzenesulfonamido)-1-(thiophen-3-yl)ethoxy]ethan-1-ol would depend on its specific application. For example, if used as an enzyme inhibitor, it would likely interact with the active site of the enzyme, blocking its activity. The fluorine and sulfonamide groups could play key roles in binding to the enzyme, while the thiophene moiety could enhance the compound’s overall stability and binding affinity.
Comparison with Similar Compounds
Structural Analogues and Their Key Features
The table below compares the target compound with structurally related molecules from the evidence:
Functional Group Analysis
- Sulfonamido vs. Triazole-based compounds () exhibit aromatic stability and metal-coordination capacity, whereas the target’s sulfonamido group may prioritize solubility and bioactivity.
- Thiophen-3-yl Ethoxy Chain: Present in both the target and PT-ADA-PPR (), this group broadens absorption/emission ranges in polymers, suggesting the target could have optoelectronic applications if functionalized similarly . Simpler thiophen-ethanols (e.g., ) show high catalytic reactivity, implying the target’s ethoxy chain may facilitate similar transformations .
- Ethanol Terminal Group: The terminal ethanol in the target contrasts with ketones () or polymers (). This group enhances hydrophilicity, critical for solubility in biological systems (cf. ’s morpholine derivatives, which prioritize amine reactivity) .
Key Distinctions and Limitations
- Contradictory Structures: Compounds like 2-(2-[4-(1,1,3,3-Tetramethylbutyl)phenoxy]ethoxy)ethanol (–9) are structurally distinct, emphasizing the uniqueness of the target’s sulfonamido-thiophen motif .
Biological Activity
The compound 2-[2-(5-fluoro-2-methoxybenzenesulfonamido)-1-(thiophen-3-yl)ethoxy]ethan-1-ol is a complex organic molecule that incorporates various functional groups known for their biological activities. This article explores the biological activity of this compound, emphasizing its pharmacological potential, mechanisms of action, and relevant case studies.
Chemical Structure
The compound features several notable components:
- Sulfonamide Group : Known for antimicrobial properties.
- Fluorinated Aromatic Ring : Enhances lipophilicity and metabolic stability.
- Thiophene Ring : Contributes to unique electronic properties and potential bioactivity.
Molecular Formula and Properties
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₂₃FNO₄S |
| Molecular Weight | 373.45 g/mol |
| CAS Number | 1797624-60-2 |
Antimicrobial Properties
Compounds with sulfonamide groups are well-documented for their antimicrobial activity. The presence of the 5-fluoro-2-methoxy moiety suggests enhanced efficacy against a range of pathogens. Research indicates that similar compounds exhibit significant inhibitory effects against bacteria such as Staphylococcus aureus and Escherichia coli .
The biological activity is primarily attributed to the following mechanisms:
- Inhibition of Bacterial Folate Synthesis : Sulfonamides mimic para-aminobenzoic acid (PABA), a substrate in folate synthesis, leading to bacterial growth inhibition.
- Enhanced Lipophilicity : The fluorine substitution increases membrane permeability, allowing better access to intracellular targets.
Case Studies and Research Findings
-
Antimicrobial Efficacy Study :
- A study tested various sulfonamide derivatives, including those structurally similar to our compound, against Bacillus subtilis, Staphylococcus aureus, and Candida albicans. Results showed that compounds with fluorinated aromatic rings exhibited lower minimum inhibitory concentrations (MICs) compared to their non-fluorinated counterparts .
- Cytotoxicity Assessment :
-
Pharmacokinetic Studies :
- Research indicated that the compound's lipophilicity contributed to favorable pharmacokinetic profiles, including enhanced absorption and distribution in biological systems. This was particularly noted in studies involving animal models where bioavailability was significantly higher than that of non-fluorinated analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
